Cas no 1251563-47-9 (N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide
- N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
- 1251563-47-9
- F3406-8919
- AKOS024443692
- VU0625266-1
- N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
-
- インチ: 1S/C17H16N2O3S/c1-9-4-5-11(8-10(9)2)18-16(21)13-14(20)15-12(6-7-23-15)19(3)17(13)22/h4-8,20H,1-3H3,(H,18,21)
- InChIKey: VERMDPXXBYJTBR-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C(=C(C(NC1C=CC(C)=C(C)C=1)=O)C(N2C)=O)O
計算された属性
- 精确分子量: 328.08816355g/mol
- 同位素质量: 328.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 548
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- XLogP3: 2.9
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8919-3mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-2μmol |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-5μmol |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-4mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-10μmol |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-2mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-10mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-15mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-1mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8919-5mg |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251563-47-9 | 5mg |
$69.0 | 2023-09-10 |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamideに関する追加情報
Research Brief on N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS: 1251563-47-9)
In recent years, the compound N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS: 1251563-47-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thienopyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Key advancements include the use of novel catalysts and green chemistry approaches, which have reduced the environmental impact of the synthesis while maintaining high efficiency. The compound's structural features, such as the hydroxy and carboxamide functional groups, are critical for its bioactivity, as demonstrated by structure-activity relationship (SAR) studies.
Recent pharmacological investigations have elucidated the compound's mechanism of action, revealing its role as a potent inhibitor of specific kinase enzymes involved in inflammatory and proliferative diseases. In vitro and in vivo studies have demonstrated its efficacy in reducing cytokine production and inhibiting cell proliferation in various cancer models. These findings suggest that N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide could serve as a lead compound for the development of new anti-inflammatory and anti-cancer therapies.
In addition to its kinase inhibitory activity, the compound has also shown promise in modulating other biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels. This multi-target profile enhances its therapeutic potential but also underscores the need for further research to elucidate its selectivity and potential off-target effects. Recent preclinical studies have highlighted its favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are essential for its transition into clinical trials.
Despite these promising results, challenges remain in the development of N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and formulation stability need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide represents a promising candidate for the treatment of various diseases, particularly those involving kinase-mediated pathways. Its unique chemical structure and multi-target activity make it a valuable subject for further research. Continued exploration of its pharmacological properties and optimization of its therapeutic profile will be critical for its successful development as a novel drug.
1251563-47-9 (N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) Related Products
- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)
- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)
- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 1824271-04-6(2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 306732-14-9(N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)




